Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in research to understand its effects on cellular pathways and gene expression.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which play a role in inflammation and cell signaling pathways. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate;hydrochloride
- Ethyl 2-(1-aminocyclopentyl)pyrimidine-5-carboxylate;hydrochloride
- Ethyl 2-(1-aminocyclohexyl)pyrimidine-5-carboxylate;hydrochloride
Uniqueness
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is unique due to its specific cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHHCYDUBRQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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